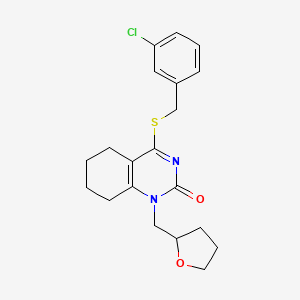
4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydrofuran moiety and a chlorobenzylthio group, which are crucial for its biological activity.
The biological activity of quinazolinone derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. The benzylthio group in this compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, the quinazolinone core may modulate receptor activity and influence downstream signaling pathways.
Cytotoxicity Studies
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A2780 (ovarian cancer) : The compound exhibited an IC50 value of 22.76 µM , indicating potent cytotoxicity.
- HepG2 (liver cancer) : An IC50 value of 37.59 µM was recorded.
- MDA-MB-231 (breast cancer) : The compound showed an IC50 value in the range of 70–90 µM , still lower than that observed in normal cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 22.76 |
| HepG2 | 37.59 |
| MDA-MB-231 | 70–90 |
Antioxidant Activity
In addition to its cytotoxic properties, the compound has been evaluated for antioxidant activity. In antioxidant assays, it displayed an IC50 value of 57.99 µM , suggesting a moderate ability to scavenge free radicals .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at different positions on the quinazolinone ring significantly affect biological activity. For example:
- Compounds with substitutions at the R3 position demonstrated varied anti-proliferative activities.
- The presence of specific functional groups influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinazolinone derivatives:
- Anticancer Applications : Quinazolinones have been explored as potential anticancer agents due to their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting TNF-alpha production in human cell lines .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives may possess antimicrobial properties against various pathogens.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c21-15-6-3-5-14(11-15)13-26-19-17-8-1-2-9-18(17)23(20(24)22-19)12-16-7-4-10-25-16/h3,5-6,11,16H,1-2,4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITONTCLCXMYQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














